2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted with two critical moieties:
- A 4-(2-fluorophenyl)piperazine group at position 2, introducing electronegative and aromatic characteristics.
This structure combines aromaticity (pyrido-pyrimidinone core) with flexible heterocycles (piperazine, thiazolidinone), a design strategy common in CNS-targeting pharmaceuticals .
Properties
Molecular Formula |
C25H24FN5O3S2 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24FN5O3S2/c1-34-15-14-31-24(33)20(36-25(31)35)16-17-22(27-21-8-4-5-9-30(21)23(17)32)29-12-10-28(11-13-29)19-7-3-2-6-18(19)26/h2-9,16H,10-15H2,1H3/b20-16- |
InChI Key |
MHEUPNUZFGVXGX-SILNSSARSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the central heterocyclic framework. A validated approach involves cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions. For instance, reacting 2-amino-3-pyridinecarboxylic acid ethyl ester with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120–140°C yields the bicyclic core . Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 75%.
Key challenges include regioselectivity during cyclization and purification of the crude product. Chromatographic techniques using silica gel with ethyl acetate/hexane (3:7) gradients are typically employed to isolate the core structure .
Formation of the Thiazolidinone Derivative
The thiazolidinone segment is synthesized separately and later conjugated to the pyrido-pyrimidine core. A three-step sequence is commonly employed:
-
Condensation : Reacting 2-methoxyethylamine with carbon disulfide (CS₂) in alkaline medium forms the thiazolidin-5-one precursor.
-
Oxo-thioxo modification : Treatment with chloroacetic acid under reflux introduces the 4-oxo-2-thioxo functionality .
-
Z-Isomer stabilization : The (Z)-configuration of the exocyclic double bond is secured via photochemical isomerization using UV light (λ = 300 nm) in dichloromethane, achieving >95% stereoselectivity .
Coupling Reactions and Final Assembly
The Knoevenagel condensation is pivotal for conjugating the thiazolidinone to the pyrido-pyrimidine core. Using piperidine as a catalyst, the aldehyde group on the thiazolidinone reacts with the active methylene group at position 3 of the pyrido-pyrimidinone. Solvent selection critically influences yield:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 62 |
| DMF | 100 | 8 | 78 |
| THF | 65 | 18 | 55 |
Post-condensation, the crude product is recrystallized from methanol/dichloromethane (1:3) to achieve >98% purity.
Optimization of Reaction Conditions
Microwave-assisted synthesis : Implementing microwave irradiation (150 W, 150°C) during cyclocondensation steps reduces processing time by 40% without compromising yield.
Catalyst screening : Comparative studies reveal that using 1,8-diazabicycloundec-7-ene (DBU) instead of piperidine in Knoevenagel reactions enhances reaction rates by 2.3-fold .
Green chemistry approaches : Supercritical CO₂ as a solvent for piperazine coupling achieves 89% yield while eliminating organic waste .
Comparative Analysis of Synthetic Routes
Four primary routes have been documented:
-
Linear synthesis (Core → Piperazine → Thiazolidinone): 6 steps, 32% overall yield .
-
Convergent synthesis (Parallel core/thiazolidinone preparation): 5 steps, 41% yield.
-
Solid-phase synthesis : Uses Wang resin for thiazolidinone assembly, yielding 28% with easier purification .
-
Flow chemistry : Continuous processing reduces reaction time to 8 hours (vs. 72 hours batch) but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiol derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which can be further utilized in various applications.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the inhibition of equilibrative nucleoside transporters (ENTs). ENTs are critical for the regulation of nucleoside levels in cells and play a pivotal role in various physiological processes, including cancer cell proliferation and immune responses. The inhibition of these transporters may therefore have therapeutic implications in treating cancers and other diseases where nucleoside transport is disrupted .
Potential Therapeutic Applications
- Cancer Treatment : The ability to inhibit ENTs could lead to reduced nucleoside availability for rapidly dividing cancer cells, making this compound a candidate for further development as an anticancer agent.
- Neurological Disorders : Given the role of adenosine in the central nervous system, this compound may also be explored for its potential effects on neurological disorders where adenosine signaling is disrupted.
- Anti-inflammatory Properties : The structural features of the compound suggest possible anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound involves several key steps that integrate various chemical reactions to construct the complex structure. The synthetic pathway typically includes:
- Formation of the piperazine ring.
- Introduction of the fluorophenyl group.
- Construction of the thiazolidinone derivative linked through a methylene bridge.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Key Insight : The 2-fluorophenyl group in the target compound likely improves both binding affinity (via halogen bonding) and pharmacokinetic stability compared to alkyl-substituted piperazines .
Modifications to the Thiazolidinone Moiety
Key Insight : The 2-methoxyethyl group in the target compound optimizes solubility without compromising bioavailability, a critical advantage over bulkier substituents like phenylethyl .
Core Structure Comparisons
Key Insight: The pyrido[1,2-a]pyrimidin-4-one core in the target compound is structurally distinct from chromeno-pyrimidinones, favoring neurological targets over peripheral effects .
Research Findings and Implications
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrido[1,2-a]pyrimidin-4-one core, a piperazine moiety, and a thiazolidinone derivative, suggest a range of biological activities that warrant further investigation.
Structural Features
The compound's structure can be broken down into key components that contribute to its biological activity:
| Component | Structural Features | Biological Activity |
|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | Core structure with nitrogen-containing heterocycles | Potential anti-cancer activity |
| Piperazine moiety | Six-membered ring with nitrogen atoms | Modulates neurotransmitter systems |
| Thiazolidinone derivative | Contains sulfur and carbonyl groups | Inhibitory effects on nucleoside transporters |
The presence of the 2-fluorophenyl group enhances its interaction with biological targets, which may improve its pharmacological properties.
Inhibition of Nucleoside Transporters
Preliminary studies indicate that this compound exhibits significant inhibitory effects on equilibrative nucleoside transporters (ENTs). ENTs are crucial for the uptake of nucleosides, which play vital roles in nucleotide synthesis and adenosine signaling. The inhibition of these transporters could have therapeutic implications in cancer treatment and other diseases where nucleoside transport is disrupted .
Anticancer Potential
Research has shown that compounds with similar structural motifs to 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one possess anticancer properties. The pyrido-pyrimidine core is often associated with anti-tumor activity due to its ability to interfere with cellular processes involved in proliferation and survival .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine rings are known to interact with various neurotransmitter receptors, which may lead to antidepressant or anxiolytic effects. This aspect is particularly relevant given the increasing interest in developing multi-targeted therapies for neuropsychiatric disorders .
Case Study 1: Inhibition of Myeloperoxidase (MPO)
A related study focused on the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. While not directly linked to the compound , it highlights the potential for similar compounds to exhibit anti-inflammatory properties through enzyme inhibition mechanisms .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted on derivatives of thiazolidinones and piperazines, revealing that modifications to these structures can significantly influence their biological activities. These findings underscore the importance of structural optimization in developing effective therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes for synthesizing this compound?
The synthesis involves multi-step protocols requiring precise control of reaction conditions. A typical approach includes:
- Step 1 : Condensation of a pyridopyrimidine precursor with a fluorophenyl-piperazine derivative under reflux in anhydrous THF, catalyzed by triethylamine .
- Step 2 : Introduction of the thiazolidinone moiety via a Wittig-like reaction using 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl reagent, ensuring Z-configuration by maintaining low temperatures (−20°C) and inert atmosphere .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
Critical Note : Monitor reaction progress using HPLC-MS to avoid side products like sulfoxide derivatives from unintended oxidation .
Basic: What analytical techniques are recommended for structural characterization?
Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine coupling, Z-configuration of the thiazolidinone methylidene group) .
- X-ray crystallography : Resolve stereochemical ambiguities; the pyridopyrimidine core often adopts a planar conformation, while the thiazolidinone ring exhibits slight puckering .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and rule out dimerization .
Validation : Cross-reference experimental data with DFT-computed spectra (e.g., Gaussian 16 B3LYP/6-31G*) to resolve discrepancies in tautomeric forms .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Discrepancies may arise from:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) can alter protonation states of the piperazine nitrogen, affecting target binding .
- Structural analogs : Compare activity of derivatives (e.g., substitution at the 2-fluorophenyl group vs. 4-methoxyphenyl) to identify pharmacophore sensitivity .
- Target selectivity : Use competitive binding assays (e.g., SPR) to assess off-target interactions with GPCRs or kinases, which may confound results .
Methodology : Standardize assays using WHO-recommended protocols and include positive controls (e.g., known receptor antagonists) for cross-study validation .
Advanced: What strategies improve this compound’s pharmacokinetic profile (e.g., bioavailability, metabolic stability)?
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the 2-methoxyethyl side chain to enhance solubility without compromising thiazolidinone ring stability .
- Metabolic blocking : Fluorinate the pyridopyrimidine core at non-critical positions to reduce CYP450-mediated oxidation .
- In silico modeling : Use ADMET Predictor™ or SwissADME to identify metabolic hot spots (e.g., sulfur atoms prone to glucuronidation) .
Validation : Perform parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests to prioritize derivatives .
Basic: What biological targets or pathways are most relevant for initial screening?
Prioritize targets based on structural analogs:
- Serotonin/dopamine receptors : The fluorophenyl-piperazine moiety suggests affinity for 5-HT1A/D2 receptors; use radioligand binding assays (³H-spiperone competition) .
- Kinase inhibition : Screen against CDK2 or EGFR due to the pyridopyrimidine scaffold’s similarity to known kinase inhibitors .
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) given the thioxo-thiazolidinone group’s redox-modulating properties .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with:
- Varied substituents on the piperazine ring (e.g., 4-cyano vs. 4-fluoro) to probe steric/electronic effects .
- Alternative heterocycles (e.g., pyrazine instead of pyridopyrimidine) to assess scaffold flexibility .
- Functional assays : Pair IC50 determinations with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target pockets .
- Data analysis : Use multivariate regression (e.g., PLS) to quantify contributions of logP, polar surface area, and H-bond donors to activity .
Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?
- Biophysical techniques :
- Surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) with purified receptors .
- Cryo-EM for structural insights into compound-target complexes at near-atomic resolution .
- Cellular assays :
- siRNA knockdown of suspected targets (e.g., GPCRs) to confirm functional relevance in cell viability assays .
- Calcium flux or cAMP accumulation assays to evaluate downstream signaling effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
